![molecular formula C25H22ClN5O B611986 8-[4-(1-aminocyclobutyl)phenyl]-9-phenyl-2H-[1,2,4]triazolo[3,4-f][1,6]naphthyridin-3-one;dihydrochloride CAS No. 1032350-13-2](/img/structure/B611986.png)
8-[4-(1-aminocyclobutyl)phenyl]-9-phenyl-2H-[1,2,4]triazolo[3,4-f][1,6]naphthyridin-3-one;dihydrochloride
描述
MK-2206 盐酸盐是一种高度选择性的丝氨酸/苏氨酸激酶Akt的变构抑制剂,在细胞生长、存活和代谢等多种细胞过程中起着至关重要的作用。 该化合物因其抑制Akt信号通路(在癌细胞中通常过度活跃)的潜力而被研究用于治疗各种癌症 .
准备方法
合成路线和反应条件
MK-2206 盐酸盐的合成涉及多个步骤,从核心结构的制备开始,然后引入各种官能团。关键步骤包括:
- 形成三唑并[3,4-f][1,6]萘啶核心。
- 引入苯基和氨基环丁基。
- 最终纯化并转化为盐酸盐。
反应条件通常涉及使用有机溶剂、催化剂和控制温度,以确保高产率和纯度 .
工业生产方法
MK-2206 盐酸盐的工业生产遵循类似的合成路线,但在更大规模上进行。该工艺针对效率、成本效益和符合监管标准进行了优化。 关键考虑因素包括溶剂的选择、反应时间和纯化方法,以确保一致的质量和可扩展性 .
化学反应分析
反应类型
MK-2206 盐酸盐经历各种化学反应,包括:
氧化: 该化合物在特定条件下可以被氧化,导致形成氧化衍生物。
还原: 还原反应可以改变官能团,可能改变化合物的活性。
常用试剂和条件
这些反应中常用的试剂包括氧化剂(例如,过氧化氢)、还原剂(例如,硼氢化钠)和各种催化剂。 反应条件如温度、pH和溶剂选择被仔细控制以实现预期结果 .
主要产物
从这些反应中形成的主要产物取决于所用条件和试剂。 例如,氧化可能产生羟基化衍生物,而取代反应可以产生具有不同官能团的一系列类似物 .
科学研究应用
Preclinical Studies
MK-2206 has shown promising results in various preclinical models of cancer. For instance:
- Breast Cancer : In studies involving breast cancer cell lines, MK-2206 enhanced the efficacy of standard chemotherapeutic agents by inducing cell cycle arrest at the G1 phase. This was observed in poorly differentiated human nasopharyngeal carcinoma (NPC) cell lines where treatment with MK-2206 resulted in a significant increase in G0/G1 phase cells .
- Glioma : Research indicated that MK-2206 synergizes with gefitinib against malignant glioma by modulating autophagy and apoptosis pathways .
Clinical Trials
MK-2206 has been evaluated in several clinical trials for various cancers:
- A trial assessing its safety and efficacy in combination with other therapies demonstrated positive outcomes in patients with advanced solid tumors .
- Another study focused on T-cell acute lymphoblastic leukemia highlighted the cytotoxic activity of MK-2206 when used alone or in combination with other agents .
Case Studies
Several case studies have documented the effects of MK-2206 in clinical settings:
- Combination Therapy : A patient with metastatic breast cancer exhibited a partial response to a regimen combining MK-2206 with paclitaxel. The treatment was well tolerated and resulted in a significant reduction in tumor size over several cycles .
- Resistance Mechanisms : In patients who developed resistance to standard therapies, MK-2206 was used as a salvage therapy. Some patients showed stabilization of disease for several months, indicating its potential role in overcoming therapeutic resistance .
作用机制
MK-2206 盐酸盐通过与Akt的磷脂酰肌醇结合域结合发挥作用,阻止其转运到细胞膜。 这种抑制阻止Akt的磷酸化和激活,导致抑制参与细胞存活和增殖的下游信号通路 . 该化合物专门针对Akt的三种亚型(Akt1、Akt2和Akt3),使其成为整个Akt信号通路的有效抑制剂 .
相似化合物的比较
类似化合物
GSK690693: 另一种Akt抑制剂,具有不同的化学结构,但作用机制相似。
培利磷: 一种烷基磷脂,通过阻止其转运到细胞膜来抑制Akt。
曲西利宾: 一种靶向Akt的磷脂酰肌醇结合域的小分子抑制剂.
独特性
MK-2206 盐酸盐的独特性在于其对所有三种Akt亚型的选择性高,以及其能够穿透血脑屏障。 这使其成为研究Akt通路的有价值工具,也是有前景的癌症治疗候选药物 .
生物活性
8-[4-(1-aminocyclobutyl)phenyl]-9-phenyl-2H-[1,2,4]triazolo[3,4-f][1,6]naphthyridin-3-one, commonly known as MK-2206, is a synthetic organic compound that acts as a selective allosteric inhibitor of the serine/threonine protein kinase Akt (also known as Protein Kinase B). This compound has garnered attention in cancer research due to its potential antineoplastic activity.
- IUPAC Name : 8-[4-(1-Aminocyclobutyl)phenyl]-9-phenyl-2H-[1,2,4]triazolo[3,4-f][1,6]naphthyridin-3-one dihydrochloride
- Molecular Formula : C25H21N5O·2HCl
- Molecular Weight : 480.4 g/mol
- CAS Number : 1032350-13-2
MK-2206 functions by inhibiting all three isoforms of Akt (Akt1, Akt2, and Akt3), with IC50 values of 5 nM for Akt1, 12 nM for Akt2, and 65 nM for Akt3 . The compound binds to the pleckstrin homology domain of Akt, preventing its activation and subsequent signaling pathways that promote cell survival and proliferation.
Antitumor Effects
MK-2206 has demonstrated significant antitumor activity across various cancer cell lines. Key findings include:
- Inhibition of Cell Proliferation : MK-2206 effectively inhibits the growth of multiple cancer cell lines in a dose-dependent manner. For instance, in nasopharyngeal carcinoma (NPC) cell lines (CNE-1, CNE-2), IC50 values ranged from 3 to 5 µM .
Cell Line | IC50 (µM) |
---|---|
CNE-1 | 3–5 |
CNE-2 | 3–5 |
SUNE-1 | <1 |
- Induction of Autophagy : Studies show that MK-2206 can induce autophagy in cancer cells. This mechanism is crucial for its antitumor effects as it leads to the degradation of cellular components and inhibition of tumor growth .
Synergistic Effects with Other Therapies
MK-2206 has been shown to enhance the efficacy of standard chemotherapeutics. For example:
- Combination with Erlotinib : In lung and breast cancer models, MK-2206 synergistically inhibited cell proliferation when used alongside Erlotinib by suppressing both the Ras/Erk and PI3K pathways .
Clinical Studies
MK-2206 has undergone various clinical trials to evaluate its safety and efficacy:
- Phase I Trials : Initial trials indicated that MK-2206 was well tolerated when administered alone or in combination with other agents for advanced cancers .
- I-SPY2 Trial : MK-2206 was included in this adaptive trial for breast cancer treatment and has shown promise for further development .
Case Studies
Several studies have highlighted the biological activities and clinical implications of MK-2206:
Study on Nasopharyngeal Carcinoma
A preclinical study investigated MK-2206's effects on NPC cells both in vitro and in vivo. Results indicated significant inhibition of tumor growth and induction of cell cycle arrest at the G1 phase without triggering apoptosis. The study concluded that targeting the AKT pathway could be a promising strategy for treating NPC .
Study on Autophagy Induction
Research demonstrated that MK-2206 not only inhibited tumor growth but also induced autophagy in treated cells. This dual action was linked to its ability to inhibit downstream signaling pathways related to cell survival .
属性
IUPAC Name |
8-[4-(1-aminocyclobutyl)phenyl]-9-phenyl-2H-[1,2,4]triazolo[3,4-f][1,6]naphthyridin-3-one;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N5O.ClH/c26-25(12-4-13-25)18-9-7-17(8-10-18)22-19(16-5-2-1-3-6-16)15-20-21(27-22)11-14-30-23(20)28-29-24(30)31;/h1-3,5-11,14-15H,4,12-13,26H2,(H,29,31);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFYOZCBFOSSLNJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC=C(C=C2)C3=C(C=C4C(=N3)C=CN5C4=NNC5=O)C6=CC=CC=C6)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClN5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1032350-13-2, 1032349-77-1 | |
Record name | MK 2206 dihydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1032350-13-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | MK-2206 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1032349771 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MK-2206 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4HA45S22ZZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。